molecular formula C5H11NOS B1235405 3-(Methylthio)butan-2-one oxime CAS No. 34681-09-9

3-(Methylthio)butan-2-one oxime

Cat. No.: B1235405
CAS No.: 34681-09-9
M. Wt: 133.21 g/mol
InChI Key: WDQAHRJGGIAFLZ-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)butan-2-one oxime is a ketoxime.

Scientific Research Applications

Antioxidant Properties

Research has identified various oximes, similar to 3-(Methylthio)butan-2-one oxime, as potential antioxidants. A study on 3-(phenylhydrazono) butan-2-one oxime highlighted its ability to decrease hydrogen peroxide-induced lipid peroxidation and malonate and iron-induced lipoperoxidation, suggesting its antioxidant capacity (Puntel et al., 2008).

Emission Profile in Silicone Sealants

Another study investigated the emission profile of butan-2-one oxime (methyl ethyl ketoxime, MEKO) from commercial silicone sealants. This research is relevant as it describes the different stages of emission, including dynamic, declining, and stable residual emission, which could be applicable to this compound in similar contexts (Klewicz et al., 2020).

Hydrogen Bonding in Complexes

The role of oximes in forming hydrogen bonds in nickel(II) complexes has been explored. For example, 3-[(2-pyridyl)methylamino]-butan-2-one oxime forms complexes where the coordination of ligands to the metal atom leads to the formation of an intramolecular hydrogen bond, which can have implications for the study of this compound in similar chemical environments (Tauzher et al., 2003).

DNA Binding and Protein Docking Studies

Studies on similar oxime molecules, such as 3-(pyridin-2-ylmethylimino)-butan-2-one oxime, have been conducted to understand their DNA binding and protein docking properties. This could be relevant for exploring the biochemical interactions of this compound (Kaya, 2016).

Structural Studies in Metal Complexes

The structural aspects of oximes in metal complexes are also significant. A study on the trinuclear copper(II) complex with an oxime-based ligand indicates the potential of this compound in forming complex metal structures, providing insights into its coordination chemistry (Naskar et al., 2017).

Properties

IUPAC Name

N-(3-methylsulfanylbutan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-4(6-7)5(2)8-3/h5,7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQAHRJGGIAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297968
Record name 2-Butanone, 3-(methylthio)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34681-09-9
Record name 2-Butanone, 3-(methylthio)-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34681-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3-(methylthio)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)butan-2-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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